BenchChemオンラインストアへようこそ!

3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine

Lipophilicity Drug-likeness Membrane permeability

3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine (CAS 448223-07-2; molecular formula C27H30N2; molecular weight 382.55 g/mol) is a 1,3-disubstituted imidazo[1,5-a]pyridine (ImPy) derivative bearing a phenyl group at the 1-position and a sterically demanding 3,5-di-tert-butylphenyl moiety at the 3-position. Imidazo[1,5-a]pyridines constitute a versatile class of nitrogen-bridgehead heterocycles recognized for tunable photoluminescence, large Stokes shifts (90–166 nm), and quantum yields ranging from 6.4% to 38.5% depending on the 3-position substituent.

Molecular Formula C27H30N2
Molecular Weight 382.551
CAS No. 448223-07-2
Cat. No. B2474651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine
CAS448223-07-2
Molecular FormulaC27H30N2
Molecular Weight382.551
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)C2=NC(=C3N2C=CC=C3)C4=CC=CC=C4)C(C)(C)C
InChIInChI=1S/C27H30N2/c1-26(2,3)21-16-20(17-22(18-21)27(4,5)6)25-28-24(19-12-8-7-9-13-19)23-14-10-11-15-29(23)25/h7-18H,1-6H3
InChIKeyORPZVGKSEDHRSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine (CAS 448223-07-2): Core Properties and Procurement Context


3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine (CAS 448223-07-2; molecular formula C27H30N2; molecular weight 382.55 g/mol) is a 1,3-disubstituted imidazo[1,5-a]pyridine (ImPy) derivative bearing a phenyl group at the 1-position and a sterically demanding 3,5-di-tert-butylphenyl moiety at the 3-position . Imidazo[1,5-a]pyridines constitute a versatile class of nitrogen-bridgehead heterocycles recognized for tunable photoluminescence, large Stokes shifts (90–166 nm), and quantum yields ranging from 6.4% to 38.5% depending on the 3-position substituent [1]. Beyond optoelectronics, this scaffold has been investigated for biological metal modulation, with imidazo[1,5-a]pyridine compounds claimed as iron-modulating agents for treating neurodegenerative diseases including Parkinson's disease, Alzheimer's disease, and multiple system atrophy [2].

Why Generic 1,3-Diarylimidazo[1,5-a]pyridines Cannot Replace 3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine (CAS 448223-07-2)


Within the 1,3-disubstituted imidazo[1,5-a]pyridine family, the chemical identity of the 3-position aryl substituent exerts decisive control over photophysical output, charge transport character, and lipophilicity. Simply substituting a 1,3-diphenylimidazo[1,5-a]pyridine (MW 270.34) [1] for the 3,5-di-tert-butylphenyl analog alters molecular weight by over 112 g/mol and introduces eight additional sp³-hybridized carbon atoms that fundamentally modify crystal packing, solubility in organic processing solvents, and thermal stability. The 3,5-di-tert-butylphenyl group is documented to enhance solubility through steric inhibition of π-stacking aggregation [2], a property that directly impacts thin-film morphology in OLED fabrication. Furthermore, experimental photophysical studies on structurally analogous imidazo[1,5-a]pyridine ligands demonstrate that introducing a tert-butyl substituent on the 3-position aryl ring measurably blue-shifts the emission wavelength (from 458 nm to 443 nm for the singlet transition) [3]. These substituent-dependent property variations mean that no two 3-position aryl variants can be assumed interchangeable without quantitative verification.

Quantitative Differentiation Evidence for 3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine (CAS 448223-07-2) Versus Closest Structural Analogs


Lipophilicity (cLogP) Differentiation: 3,5-Di-tert-butylphenyl vs. 4-tert-Butylphenyl and Unsubstituted Phenyl Analogs

The 3,5-di-tert-butylphenyl substituent at position 3 imparts substantially higher predicted lipophilicity compared to analogs bearing fewer or no tert-butyl groups. The mono-tert-butyl analog 3-(4-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine has an experimentally validated ACD/LogP of 6.99 and ACD/LogD (pH 5.5) of 5.27 . The target compound, with two tert-butyl groups in the 3,5-positions, is predicted to exhibit an even higher logP value (estimated >7.5 based on the additive contribution of an additional tert-butyl unit). In contrast, the unsubstituted 1,3-diphenylimidazo[1,5-a]pyridine analog (MW 270.34) has a predicted logP of approximately 4.5–5.0 [1]. This represents a >100-fold increase in theoretical octanol-water partition coefficient relative to the parent diphenyl scaffold.

Lipophilicity Drug-likeness Membrane permeability

Emission Wavelength Tuning by 3-Position Aryl Substitution: tert-Butyl Effect on Photoluminescence

Experimental photophysical data on 1-pyridylimidazo[1,5-a]pyridine ligands demonstrate that introducing a tert-butyl group on the 3-position aryl ring measurably blue-shifts the singlet emission. Ligand L1 (3-phenyl) displays a singlet ¹π-π* emission at 21.8 × 10³ cm⁻¹ (458 nm), while ligand L2 (3-(4-tert-butylphenyl)) emits at 22.6 × 10³ cm⁻¹ (443 nm), representing a blue-shift of 15 nm (0.8 × 10³ cm⁻¹; ~3.4% energy increase) [1]. The 3,5-di-tert-butylphenyl-substituted target compound, bearing two electron-donating tert-butyl groups, is expected to exhibit a comparable or further blue-shifted emission relative to the mono-tert-butyl analog L2. The triplet emission peaks remain at 17.9 × 10³ cm⁻¹ (558 nm) and 16.3 × 10³ cm⁻¹ (613 nm) for both L1 and L2, indicating that tert-butyl substitution selectively modulates the singlet manifold without perturbing the triplet state energies.

Photoluminescence OLED emitter Blue emission

Quantum Yield Tunability Through 3-Position Substituent Engineering

A systematic experimental study of 1,3-diarylated imidazo[1,5-a]pyridines demonstrated that the fluorescence quantum yield (Φ) in solution can be tuned across a >6-fold range—from 6.4% to 38.5%—solely by varying the chemical structure of the substituent at position 3 [1]. The highest quantum yield in that series (Φ = 38.5%) was achieved with a 3-(2-methoxyphenyl) substituent. The 3,5-di-tert-butylphenyl group, with its electron-donating character and steric profile distinct from both electron-withdrawing and hydrogen-bonding substituents, is expected to produce a quantum yield intermediate within this 6.4–38.5% range. Absorption spectra for this class generally show two maxima at approximately 310 nm and 350 nm, with emission maxima between 460 and 550 nm and Stokes' shifts of 90–166 nm [1].

Fluorescence quantum yield Emitter efficiency Structure-property relationship

Charge Transport Character and Intrinsic Mobility Predicted for Phenyl-Substituted Imidazo[1,5-a]pyridines

Density functional theory (DFT) calculations at the B3LYP/6-311G* and PBE0/6-311G* levels on three phenylimidazo[1,5-a]pyridine derivatives established that 1,3-diphenylimidazo[1,5-a]pyridine (Comp 2) and its 3-(1H-indol-3-yl) analog (Comp 1) exhibit smaller hole reorganization energies and greater transfer integrals, resulting in superior hole intrinsic mobility—indicative of p-type charge transport character [1]. In contrast, exchanging the 3-phenyl group for a 3-anthracenyl moiety (Comp 3) increased electron affinity and electron transfer integrals while decreasing electron reorganization energy, switching the material to n-type character [1]. The 3,5-di-tert-butylphenyl substituent on the target compound introduces electron-donating tert-butyl groups that are predicted to raise the HOMO energy relative to the parent 1,3-diphenyl compound, potentially enhancing hole injection and further reinforcing p-type transport behavior.

Charge transport Hole mobility Organic semiconductor

Intellectual Property Coverage: Iron-Modulating Imidazo[1,5-a]pyridines for Neurodegenerative Disease

U.S. Patent 10,941,143, granted to Alterity Therapeutics Limited in March 2021, claims imidazo[1,5-a]pyridine compounds of formula (I) that modulate biological metals—specifically iron—for treating neurological diseases including Parkinson's disease, Alzheimer's disease, Huntington's disease, amyotrophic lateral sclerosis, frontotemporal dementia, and multiple system atrophy (MSA) [1]. The patent covers more than 150 novel pharmaceutical compositions [2]. The generic Markush structure encompasses compounds with diverse substitution patterns at positions 1 and 3, including aryl and substituted-aryl groups such as the 3,5-di-tert-butylphenyl moiety present in CAS 448223-07-2. Alterity Therapeutics has reported a Phase 2 clinical trial in MSA showing a disease-modifying signal—the first compound to demonstrate slowed functional decline in this indication [2]. Compounds within this patent family, including the target compound, are structurally distinct from classical iron chelators such as deferiprone, clioquinol, and PBT2, representing a differentiated pharmacological approach to iron redistribution rather than simple systemic iron depletion.

Iron chelation Neurodegeneration Multiple system atrophy

Molecular Weight and Steric Bulk: Direct Quantitative Comparison with the Parent 1,3-Diphenyl Scaffold

The target compound (C27H30N2; exact mass 382.240899 g/mol) represents a 41.4% increase in molecular weight over the simplest 1,3-diarylimidazo[1,5-a]pyridine analog, 1,3-diphenylimidazo[1,5-a]pyridine (C19H14N2; MW 270.335 g/mol) [1]. This mass difference of 112.22 g/mol is attributable entirely to the eight additional sp³-hybridized carbon atoms of the two tert-butyl groups. The 3,5-di-tert-butylphenyl moiety introduces a significantly larger van der Waals volume and greater conformational restriction compared to the planar phenyl ring, which directly impacts crystal packing density, sublimation temperature, and amorphous film morphology—all critical parameters for vacuum-deposited or solution-processed OLED device fabrication. Commercially, the target compound is available at 95%+ purity from specialty chemical suppliers .

Molecular weight Steric parameters Physical-chemical properties

Highest-Value Application Scenarios for 3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine (CAS 448223-07-2) Based on Quantitative Evidence


Deep-Blue to Sky-Blue OLED Emitter Development Requiring Enhanced Solubility and p-Type Charge Transport

For solution-processed OLEDs targeting blue emission (CIE y < 0.20), the 3,5-di-tert-butylphenyl substitution on the imidazo[1,5-a]pyridine core provides a predicted blue-shifted emission (likely ≤443 nm based on the 15 nm blue-shift observed upon mono-tert-butyl substitution [1]) combined with enhanced solubility in common organic processing solvents due to steric inhibition of π-stacking aggregation [2]. The p-type charge transport character predicted for phenyl-substituted ImPy derivatives [3] positions this compound as a hole-transporting emitter suitable for anode-side integration. The large Stokes' shift characteristic of this chemical class (90–166 nm [4]) minimizes self-absorption losses, a critical advantage for achieving high external quantum efficiency in neat-film or lightly doped emissive layers.

Iron-Modulating Preclinical Candidate for Neurodegenerative Disease with Enhanced Blood-Brain Barrier Penetration Potential

The high predicted lipophilicity (estimated ACD/LogP >7.5, exceeding the mono-tert-butyl analog's LogP of 6.99 ) of the 3,5-di-tert-butylphenyl-substituted compound aligns with the physicochemical profile favoring blood-brain barrier penetration, a prerequisite for treating CNS disorders such as Parkinson's disease, Alzheimer's disease, and multiple system atrophy. The compound falls within the granted composition-of-matter claims of U.S. Patent 10,941,143 [5], which covers imidazo[1,5-a]pyridine-based iron modulators. This structural class offers a differentiated mechanism (iron redistribution) compared to classical chelators such as deferiprone and clioquinol [5], potentially circumventing the systemic iron depletion liabilities that have limited the clinical utility of traditional chelation approaches.

Structure-Property Relationship Studies Mapping 3-Position Substituent Effects on Quantum Yield

The documented >6-fold range in quantum yield (Φ = 6.4% to 38.5%) achievable by varying the 3-position substituent on 1-phenylimidazo[1,5-a]pyridines [4] establishes a compelling rationale for systematically evaluating the 3,5-di-tert-butylphenyl derivative. This compound fills a specific gap in the existing structure-property dataset: it combines dual electron-donating tert-butyl groups with substantial steric bulk at the meta positions, a substitution pattern not represented among the methoxyphenyl, halophenyl, and heteroaryl derivatives previously characterized. Procurement of this compound enables completion of a comprehensive SAR matrix that can guide rational emitter design for both fluorescent and thermally activated delayed fluorescence (TADF) OLED architectures.

Thin-Film Morphology Optimization for Vacuum-Deposited Organic Electronic Devices

The >40% increase in molecular weight (382.55 vs. 270.34 g/mol) and the introduction of eight sp³-hybridized carbon atoms relative to the parent 1,3-diphenyl analog [6] are expected to elevate the glass transition temperature (Tg) and inhibit crystallization during thermal vacuum deposition. The 3,5-di-tert-butylphenyl group is documented in other chemical contexts to confer high solubility and reduced aggregation tendency [2]. For vacuum-deposited OLED fabrication, this translates to improved amorphous film stability, reduced grain-boundary formation, and prolonged device operational lifetime—key procurement criteria when selecting among candidate emitters or transport materials for commercial device prototyping.

Quote Request

Request a Quote for 3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.